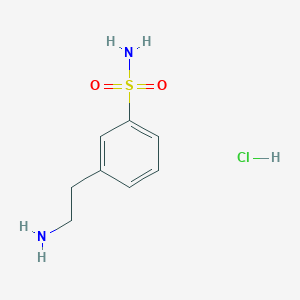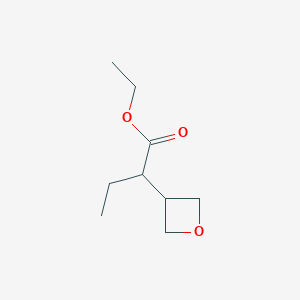
3-(2-Aminoethyl)benzenesulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2-Aminoethyl)benzenesulfonamide hydrochloride” is a compound with the CAS Number 52320-61-3 . It has a molecular weight of 200.26 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “3-(2-aminoethyl)benzenesulfonamide” and its InChI code is 1S/C8H12N2O2S/c9-5-4-7-2-1-3-8 (6-7)13 (10,11)12/h1-3,6H,4-5,9H2, (H2,10,11,12) . This indicates that the compound has a benzene ring with a sulfonamide group and an aminoethyl group attached to it.
Physical And Chemical Properties Analysis
The compound has a melting point of 107-110°C . It is a powder that is stored at room temperature .
Applications De Recherche Scientifique
Crystal and Molecular Structures
The crystal and molecular structures of related compounds, such as 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride, have been explored. These studies involve X-ray diffraction and quantum-chemical study of tautomerism, providing insights into the molecular configuration of these compounds (Kovalchukova et al., 2013).
Biochemical Evaluation
Research includes the synthesis and biochemical evaluation of related benzenesulfonamide compounds as inhibitors of enzymes like kynurenine 3-hydroxylase. Such studies help in understanding the bioactivity and potential therapeutic applications of these compounds (Röver et al., 1997).
Synthesis and Chemical Transformations
Studies also involve the synthesis of derivatives, such as 2H-1,2,4-benzothiadiazine 1,1-dioxides, by reacting with compounds like 3-(2-Aminoethyl)benzenesulfonamide hydrochloride. These reactions and their yields contribute to the field of organic synthesis and chemical engineering (Chern et al., 1990).
Carbonic Anhydrase Inhibition
Another key application is in the development of inhibitors for carbonic anhydrase, a metalloenzyme involved in various physiological processes. Benzenesulfonamide derivatives, including those related to 3-(2-Aminoethyl)benzenesulfonamide hydrochloride, have shown significant inhibitory activity (Nocentini et al., 2016).
Photodynamic Therapy Applications
In the context of photodynamic therapy, especially for cancer treatment, certain benzenesulfonamide derivatives demonstrate promising properties such as high singlet oxygen quantum yield, crucial for Type II mechanisms in photodynamic therapy (Pişkin et al., 2020).
Spectroscopic and Structural Analysis
Spectroscopic and structural properties of sulfonamide compounds have been investigated, including studies on bond lengths, bond angles, and molecular electrostatic potential, which are critical in understanding their chemical behavior (Ceylan et al., 2015).
Safety and Hazards
The compound is considered hazardous and has several safety warnings associated with it. It can cause severe skin burns and eye damage . In case of ingestion, it can cause severe swelling, severe damage to the delicate tissue, and danger of perforation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
The primary target of 3-(2-Aminoethyl)benzenesulfonamide hydrochloride is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Propriétés
IUPAC Name |
3-(2-aminoethyl)benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.ClH/c9-5-4-7-2-1-3-8(6-7)13(10,11)12;/h1-3,6H,4-5,9H2,(H2,10,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJCVZNCTVTDSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)benzenesulfonamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-7-methoxy-4H-chromen-4-one](/img/structure/B2448329.png)
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2448330.png)
![1-(4-chlorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2448331.png)
![N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2448333.png)
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrrolidine-1-sulfonamide](/img/structure/B2448334.png)

![2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2448338.png)
![(4H-furo[3,2-b]pyrrol-5-yl)(4-phenethylpiperazin-1-yl)methanone](/img/structure/B2448339.png)

![N-(3-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2448341.png)
![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2448344.png)

